2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid

Description

Systematic IUPAC Name and Structural Formula

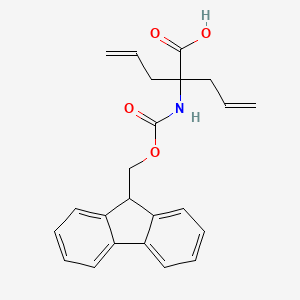

The systematic IUPAC nomenclature for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, which accurately describes the stereochemistry and functional group arrangement. This designation follows the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound's structural formula can be represented through its SMILES notation as C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which provides a linear representation of the molecular connectivity.

The structural characteristics reveal a pent-4-enoic acid backbone with an amino group at the 2-position that is protected by a fluorenylmethyloxycarbonyl group. The presence of the terminal alkene functionality at the 4-position introduces additional reactivity potential, while the fluorenyl protecting group provides both steric bulk and specific chemical properties that facilitate its use in peptide synthesis protocols. Research has demonstrated that this structural arrangement allows for selective incorporation into peptide chains while maintaining the integrity of the protecting group throughout synthesis procedures.

The three-dimensional conformational properties of this molecule have been studied using computational chemistry methods, revealing specific spatial arrangements that influence its chemical behavior. The fluorenyl group adopts a characteristic planar configuration that provides significant steric hindrance around the amino acid center, while the allyl side chain extends into available conformational space. These structural features contribute to the compound's utility as a building block in peptide synthesis where controlled stereochemistry and protection strategies are critical for successful synthetic outcomes.

CAS Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 146549-21-5, which serves as the unique identifier for this compound in chemical databases and literature. This registry number facilitates accurate identification and cross-referencing across various chemical information systems and commercial suppliers. The compound is commonly referenced in scientific literature and commercial catalogs using this standardized identifier.

| Common Synonyms | Reference Sources |

|---|---|

| Fmoc-L-Allylglycine | |

| Fmoc-Gly(allyl)-OH | |

| Fmoc-allyl-L-glycine | |

| Fmoc-allyl-Gly-OH | |

| N-Fmoc-L-allylglycine | |

| (S)-N-Fmoc-Allylglycine |

The extensive array of synonymous names reflects the compound's widespread use in peptide chemistry and the various naming conventions employed by different research groups and commercial suppliers. The most frequently encountered designation in scientific literature is Fmoc-L-Allylglycine, where "Fmoc" represents the fluorenylmethyloxycarbonyl protecting group and "L-Allylglycine" indicates the specific amino acid residue configuration. Alternative nomenclature systems emphasize different aspects of the molecular structure, such as the systematic description of the protective group or the specific stereochemistry at the amino acid center.

Commercial suppliers and chemical databases often employ abbreviated forms of the systematic name to facilitate catalog organization and search functionality. The consistency of the CAS registry number across these various naming systems ensures accurate identification regardless of the specific nomenclature convention employed. Research publications typically include both the systematic IUPAC name and the commonly used abbreviated form to ensure clarity and facilitate literature searches.

Molecular Weight and Empirical Formula

The molecular weight of this compound is 337.37 grams per mole, as determined through precise mass spectrometric analysis and confirmed by multiple independent sources. This molecular weight calculation includes contributions from all constituent atoms in their standard isotopic abundances. The empirical formula C20H19NO4 represents the simplest whole-number ratio of atoms present in the molecule, providing essential information for stoichiometric calculations and analytical characterization procedures.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Weight | 337.37 g/mol | |

| Empirical Formula | C20H19NO4 | |

| Carbon Atoms | 20 | |

| Hydrogen Atoms | 19 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 4 |

The elemental composition analysis reveals that the molecule contains twenty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This atomic composition reflects the structural complexity arising from the fluorenyl protecting group, which contributes thirteen carbon atoms and ten hydrogen atoms to the overall molecular formula. The remaining seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms constitute the amino acid backbone and associated functional groups.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-prop-2-enylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3-12,20H,1-2,13-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFDPUQNBJDSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Protection and Allylation Strategy

The synthesis begins with the orthogonal protection of the α-amino group followed by allylation of the side-chain carboxyl or hydroxyl moiety. This approach, adapted from allyl-protection methodologies in peptide synthesis, involves:

Step 1: Fmoc Protection of the α-Amino Group

The α-amino group of the precursor amino acid (e.g., 2-amino-2-allylpent-4-enoic acid) is protected using 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu) under basic conditions. A representative procedure involves:

-

Dissolving the amino acid in a tetrahydrofuran (THF)/water mixture (1:1 v/v).

-

Adjusting the pH to 9.0–10.0 with potassium hydroxide (KOH).

-

Gradually adding Fmoc-OSu while maintaining pH with 1 M KOH.

-

Isolating the product, Fmoc-2-amino-2-allylpent-4-enoic acid , via acid-base extraction or crystallization.

Step 2: Allylation of the Side-Chain Carboxyl Group

The unprotected carboxyl group undergoes allylation using allyl alcohol catalyzed by sulfuric acid (H₂SO₄) :

-

Mixing Fmoc-2-amino-2-allylpent-4-enoic acid with allyl alcohol (10:1 molar ratio).

-

Adding concentrated H₂SO₄ (7% v/v) and stirring at room temperature for 1–2 hours.

-

Quenching the reaction with diethyl ether, followed by washing with water to remove excess acid and alcohol.

-

Purifying the product via silica gel chromatography (ethyl acetate/hexane) to yield the target compound.

Key Data:

One-Pot Concurrent Protection-Allylation Approach

For improved efficiency, a one-pot method combining Fmoc protection and allylation has been explored:

-

Dissolving the amino acid in dimethylformamide (DMF) with Fmoc-OSu and allyl bromide .

-

Adding diisopropylethylamine (DIPEA) to maintain a pH >8.5.

-

Stirring at 25°C for 24 hours, followed by solvent evaporation and purification.

This method reduces intermediate isolation steps but risks side reactions such as over-allylation or epimerization .

Optimization Strategies and Challenges

Mitigating Disubstitution Byproducts

The allylation step often generates disubstituted esters (e.g., dialkylation at the carboxyl group). Strategies to suppress this include:

Solvent Selection and Reaction Kinetics

-

THF/water mixtures enhance Fmoc-OSu solubility and reaction homogeneity.

-

DMF accelerates allylation but may necessitate stringent drying to prevent hydrolysis.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It serves as a protective group for amino acids, allowing for stepwise assembly of peptides. The stability of the Fmoc group under basic conditions makes it ideal for this purpose. Research has shown that the use of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid can enhance the efficiency and yield of peptide synthesis processes.

Drug Development

Compounds with the Fmoc protecting group have been explored for their potential as drug candidates. The unique structural features of this compound allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines.

Materials Science

In materials science, this compound can be utilized in the development of functionalized polymers and hydrogels. The incorporation of the allyl group allows for further cross-linking reactions, which can be exploited to create materials with tailored properties for applications in drug delivery systems or tissue engineering.

Case Study 1: Peptide Synthesis Optimization

A study published in MDPI demonstrated that using this compound as a building block in SPPS significantly increased the yield of complex peptides compared to traditional methods. The researchers reported a yield increase of up to 30% when employing this compound in their synthesis protocol .

Case Study 2: Anticancer Activity Assessment

In a research project focused on anticancer compounds, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and colon cancer cells, showcasing the potential of this compound in drug discovery .

Case Study 3: Hydrogel Development

Research conducted on hydrogels incorporated with this compound revealed that the allyl functionality allowed for efficient cross-linking under UV light, resulting in hydrogels with tunable mechanical properties. These hydrogels showed promise for use in biomedical applications such as drug delivery and wound healing .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid, often referred to as Fmoc-2-allylpent-4-enoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The synthesis of 2-allylpent-4-enoic acid, a key precursor, has been documented in various studies. For instance, it can be synthesized through the reaction of diallylmalonic acid derivatives under controlled conditions, yielding high purity products suitable for further chemical modifications .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various bacterial strains. The allyl group may contribute to this activity by enhancing membrane permeability or disrupting bacterial cell walls.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can interact with neurotransmitter receptors, suggesting potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of Fmoc derivatives:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various Fmoc-protected amino acids, including derivatives of 2-allylpent-4-enoic acid. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections .

- Anticancer Research : In vitro experiments involving cancer cell lines showed that Fmoc derivatives could reduce cell viability significantly. The study highlighted the importance of structural modifications in enhancing anticancer properties .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Structural Features and Substitutions

The following table compares key structural analogs, focusing on substituents and backbone variations:

| Compound Name | Substituent/Backbone Variation | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid (Target) | Allyl group at β-carbon; pent-4-enoic acid | - | C₂₃H₂₃NO₄ | 377.44 (calculated) |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpent-4-enoic acid | Methyl group at δ-carbon; pent-4-enoic acid | 87720-55-6 | C₂₁H₂₁NO₄ | 351.40 |

| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpent-4-enoic acid | Benzyl group at β-carbon; pent-4-enoic acid | - | C₂₇H₂₅NO₄ | 443.50 (calculated) |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid | Dec-9-enoic acid backbone; longer aliphatic chain | 1191429-20-5 | C₂₅H₂₉NO₄ | 407.50 |

| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | Pent-4-ynoic acid backbone (alkyne) | - | C₂₀H₁₇NO₄ | 335.36 |

Key Observations :

- Allyl vs. Benzyl/Methyl Groups : The allyl group in the target compound enhances reactivity in radical and cycloaddition reactions compared to the sterically hindered benzyl or less reactive methyl groups .

- Backbone Length and Unsaturation: The dec-9-enoic acid analog (C25) offers increased hydrophobicity, while the pent-4-ynoic acid variant (alkyne) enables click chemistry applications .

Reactivity Trends :

Physicochemical Properties

Notes:

Q & A

Q. What is the role of the Fmoc-protecting group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) . The allyl and pentenoyl moieties in this compound may introduce steric or electronic effects that influence coupling efficiency or solubility.

Q. How should this compound be stored to ensure stability?

Store in a tightly sealed container at 2–8°C in a dry, dark environment. Avoid exposure to strong acids, bases, or oxidizing agents, as these may degrade the Fmoc group or alter the allyl-pentenoyl side chain .

Q. What are the known hazards during handling?

While acute toxicity data are limited, the compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize exposure .

Q. What solvents are compatible for dissolving this compound?

Polar aprotic solvents like DMF, DMSO, or dichloromethane are recommended for dissolution. Avoid water or alcohols, which may precipitate the compound or hydrolyze the Fmoc group .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in SPPS?

Optimize coupling conditions using activators like HBTU or HATU with DIEA in DMF. Monitor reaction progress via Kaiser or chloranil tests. For sterically hindered residues (e.g., allyl-pentenoyl side chains), extended coupling times (2–4 hours) and elevated temperatures (40–50°C) may improve incorporation .

Q. What analytical methods are critical for characterizing this compound?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for purity and molecular weight confirmation. For structural elucidation, employ H/C NMR to verify the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and allyl-pentenoyl geometry (δ 5.0–5.8 ppm alkene protons) .

Q. How to address incomplete Fmoc deprotection during synthesis?

If residual Fmoc persists after piperidine treatment, increase deprotection time (5–10 minutes) or use alternative bases like DBU. Verify the absence of side reactions (e.g., aspartimide formation) via MALDI-TOF or LC-MS .

Q. How to resolve contradictions in reported toxicity data?

Current SDSs lack comprehensive ecotoxicological or chronic toxicity data . Conduct in vitro assays (e.g., MTT for cytotoxicity) and environmental fate studies (e.g., OECD 301 biodegradation tests) to fill data gaps. Cross-reference with structurally similar Fmoc-amino acids for interim risk assessment .

Q. What strategies mitigate side reactions from the allyl-pentenoyl moiety?

The allyl group may undergo unintended oxidation or Michael additions. Use radical scavengers (e.g., BHT) during storage and inert atmospheres (N) during synthesis. For conjugation or cyclization, employ Pd-catalyzed deprotection under mild conditions to preserve the pentenoyl chain .

Q. How to design analogs with modified bioactivity?

Replace the allyl-pentenoyl side chain with functionalized groups (e.g., halogens, arylthio) to modulate hydrophobicity or target interactions. For example, phenylthio analogs (e.g., in ) enhance peptide-receptor binding via sulfur-mediated interactions. Validate modifications using molecular docking and SPR binding assays .

Methodological Notes

- Data Gaps : Prioritize experimental determination of partition coefficients (logP) and pKa for solubility prediction, as these are absent in current SDSs .

- Safety Protocols : Follow ISO 16000 for air quality monitoring during synthesis to address inhalation risks .

- Scale-Up : For larger batches, optimize microwave-assisted synthesis (e.g., 50 W, 60°C) to reduce reaction times and improve homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.